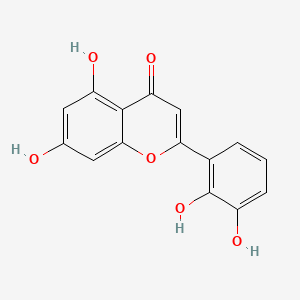

5,7,2',3'-Tetrahydroxyflavone

Description

Contextualization within Flavonoid Research Paradigms

Flavonoids, historically sometimes considered metabolic byproducts, are now recognized for their vast physiological roles in plants and their potential health benefits for humans. mdpi.com They share a fundamental C6-C3-C6 skeleton, which consists of two aromatic rings (A and B) linked by a heterocyclic C-ring containing an oxygen atom. mdpi.comresearchgate.net Flavonoids are categorized into various classes based on the oxidation state of the C-ring. mdpi.comresearchgate.net

The study of 5,7,2',3'-Tetrahydroxyflavone fits within the broader paradigm of flavonoid research, which seeks to elucidate the structure-activity relationships of these compounds. foodengprog.org A significant focus of this research is understanding how the substitution patterns on the flavonoid scaffold influence their biological effects. foodengprog.orgredalyc.org The vast diversity of naturally occurring flavonoids arises from extensive modifications, such as hydroxylation, which dramatically impacts their physiological properties. mdpi.com

Significance of Hydroxylation Patterns in Flavone (B191248) Bioactivity

The number and position of hydroxyl (-OH) groups on the flavonoid structure are critical determinants of their biological activity. foodengprog.orgredalyc.org This hydroxylation pattern influences key properties such as antioxidant capacity, enzyme inhibition, and anti-inflammatory effects. mdpi.comcymitquimica.com

For instance, the antioxidant activity of flavonoids is strongly linked to the arrangement of hydroxyl groups, particularly on the B-ring, which can donate hydrogen atoms to neutralize free radicals. foodengprog.org The 5,7-dihydroxylation pattern in the A-ring is a common feature among flavonoids and is established during their biosynthesis from malonyl-CoA. mdpi.com

In the context of this compound, the presence of hydroxyl groups at the 2' and 3' positions on the B-ring is of particular interest. Studies on various flavones have shown that a 2',3'-dihydroxy configuration on the B-ring, combined with a 5,7-dihydroxy A-ring, results in potent inhibitory activity against nitric oxide production, a key process in inflammation. nih.gov Specifically, 2',3',5,7-tetrahydroxyflavone has demonstrated strong inhibition of nitric oxide production in cellular models. nih.gov This highlights the crucial role of this specific hydroxylation pattern in conferring anti-inflammatory properties. nih.gov

Research Trajectories for this compound

Current and future research on this compound is focused on several promising trajectories, primarily driven by its observed biological activities.

Antioxidant and Anti-inflammatory Properties: A significant area of research revolves around the antioxidant and anti-inflammatory effects of this compound. researchgate.net Studies have linked this compound to the scavenging of superoxide (B77818) and hydroxyl radicals. researchgate.net Its ability to down-regulate the induction of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory process, makes it a potential candidate for further investigation as an anti-inflammatory agent. nih.gov

Enzyme Inhibition: The inhibitory effects of flavonoids on various enzymes are a major focus of research. While specific data on this compound's broad enzyme inhibition profile is still emerging, related tetrahydroxyflavones have shown inhibitory activity against enzymes like cholinesterases and tyrosinase. chemfaces.com For example, the structurally similar 5,7,2',4'-tetrahydroxyflavone has been studied for its anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Chemical Synthesis and Analogue Development: The synthesis of this compound and its analogues is a critical research trajectory. nih.gov Synthetic approaches allow for the production of pure compounds for biological testing and the creation of novel derivatives with potentially enhanced or more specific activities. By modifying the hydroxylation pattern or introducing other functional groups, researchers can probe the structure-activity relationships in greater detail.

Below is an interactive data table summarizing the biological activities of this compound and related flavonoids:

| Compound Name | Biological Activity | Research Finding |

| This compound | Antioxidant | Associated with scavenging of superoxide and hydroxyl radicals. researchgate.net |

| This compound | Anti-inflammatory | Potent inhibitor of nitric oxide production in lipopolysaccharide-treated RAW 264.7 cells, with an IC50 value of 19.7 microM. nih.gov This effect is due to the down-regulation of iNOS induction. nih.gov |

| Luteolin (B72000) (3',4',5,7-Tetrahydroxyflavone) | Anti-inflammatory, Antioxidant | Exhibits a wide range of biological effects, including anti-inflammatory and anticarcinogenic properties. researchgate.netnih.gov |

| 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone | Enzyme Inhibition | Inhibits cholinesterase enzymes (AChE and BChE) and shows tyrosinase inhibitory activity. chemfaces.com |

| Norartocarpetin (5,7,2',4'-tetrahydroxyflavone) | Anti-inflammatory | Suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-activated macrophage cells. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74805-70-2 |

|---|---|

Molecular Formula |

C15H10O6 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

2-(2,3-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H10O6/c16-7-4-10(18)14-11(19)6-12(21-13(14)5-7)8-2-1-3-9(17)15(8)20/h1-6,16-18,20H |

InChI Key |

STAGATUVRDVEAT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |

Other CAS No. |

74805-70-2 |

Synonyms |

5,7,2',3'-tetrahydroxyflavone |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for 5,7,2 ,3 Tetrahydroxyflavone

Natural Distribution in Plant Species

Flavonoids are a diverse group of secondary metabolites found throughout the plant kingdom, playing crucial roles in growth, development, and defense. worldwidejournals.com The occurrence of 5,7,2',3'-tetrahydroxyflavone has been identified in specific botanical sources.

The presence of this compound has been confirmed in the roots of Scutellaria baicalensis (Baikal skullcap), a perennial herb in the Lamiaceae family. frontiersin.org Over 40 distinct compounds, primarily flavonoids, have been isolated from this plant. frontiersin.org A comprehensive analysis of the chemical constituents of S. baicalensis roots explicitly lists this compound as one of the identified flavones. frontiersin.org

In contrast, while Kaempferia galanga L. (galangal), a member of the Zingiberaceae family, is known to be rich in various phytochemicals including flavonoids, terpenoids, and phenolics, the specific presence of this compound is not clearly documented in major phytochemical studies. nih.govstikesmitrakeluarga.ac.id Phytochemical screenings of K. galanga rhizomes confirm the existence of the general flavonoid class, but detailed analyses often highlight other major constituents like ethyl p-methoxycinnamate. researchgate.netwikipedia.org A comprehensive review identified ninety-seven compounds from the rhizome of K. galanga, but did not specify this compound. stikesmitrakeluarga.ac.id

| Plant Species | Common Name | Family | Plant Part | Presence Confirmed | Reference |

|---|---|---|---|---|---|

| Scutellaria baicalensis Georgi | Baikal Skullcap | Lamiaceae | Roots | Yes | frontiersin.org |

| Kaempferia galanga L. | Galangal, Sand Ginger | Zingiberaceae | Rhizome | Not explicitly documented in major studies | nih.govstikesmitrakeluarga.ac.id |

Metabolomic studies provide insight into the distribution and accumulation of flavonoids in different parts of a plant. In Scutellaria baicalensis, there is a distinct difference in the flavonoid profile between the roots and aerial parts. worldwidejournals.com The roots are particularly rich in flavones lacking a 4'-hydroxyl group on their B-ring, such as baicalein (B1667712) and wogonin, and their corresponding glycosides. worldwidejournals.combiocrick.com In contrast, the aerial organs predominantly contain flavones like scutellarein. worldwidejournals.com The number and type of flavonoids can vary significantly among different tissues of the same plant; one study detected 328 flavonoids in the roots of S. baicalensis, which was the lowest number compared to other tissues. worldwidejournals.com This tissue-specific accumulation is linked to the differential expression of genes involved in the flavonoid biosynthesis pathway. worldwidejournals.com

For the Zingiberaceae family, which includes Kaempferia galanga, metabolomic analyses have revealed a high diversity of compounds, with terpenoids and lipids being major components. These studies confirm the presence of flavonoids as a class but also show significant variation in specific metabolites among different species within the family.

Identification in Specific Botanical Sources (e.g., Kaempferia galangal L., Scutellaria baicalensis)

Advanced Isolation Techniques for Research Purity

Obtaining pure flavone (B191248) aglycones like this compound from complex plant extracts requires sophisticated isolation and purification methodologies.

Chromatography is the cornerstone for the separation of individual flavonoids from crude plant extracts. A multi-step approach is often employed to achieve high purity.

Column Chromatography (CC): This is a fundamental step for initial fractionation. Silica gel is a common stationary phase, and elution is performed with a gradient of solvents, such as mixtures of chloroform (B151607) and methanol (B129727) or hexane (B92381) and ethyl acetate (B1210297), with increasing polarity. This separates compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice. Reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a solvent gradient, such as methanol/water, to isolate the target compound to a purity often exceeding 95%.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption or denaturation of the sample. HSCCC has been successfully used to separate various flavonoids, such as those from the seeds of Vernonia anthelmintica, by employing specific two-phase solvent systems.

The initial extraction from the plant material is a critical step that influences the final yield and purity of the target compound. Flavone aglycones are less polar than their glycoside counterparts.

Effective extraction depends on optimizing several parameters:

Solvent Selection: The choice of solvent is crucial. Solvents like ethanol, methanol, and acetone, often in mixtures with water, are effective for extracting flavonoids. For less polar aglycones, chloroform and ethyl acetate are also used. Seventy percent methanol is often cited as an efficient solvent for flavonoid extraction by maceration.

Temperature: Higher temperatures can increase extraction efficiency, but must be controlled to avoid degradation of the target compounds.

Solid-to-Liquid Ratio: The ratio of plant material to solvent volume needs to be optimized to ensure exhaustive extraction. Ratios can range significantly, from 1:10 g/mL to 1:100 mg/mL, depending on the specific application.

Modern Extraction Techniques: Advanced methods like Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) are increasingly used to improve efficiency, reduce solvent consumption, and shorten extraction times. PLE, in particular, has shown advantages over conventional methods for yielding isoflavone (B191592) aglycones.

| Technique/Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Solvent Selection | Choosing appropriate solvents based on the polarity of the target flavone aglycone. | Methanol, Ethanol, Acetone (often with water); Chloroform, Ethyl Acetate for aglycones. | |

| Column Chromatography | Initial separation of crude extract into fractions based on polarity. | Stationary phase: Silica gel; Mobile phase: Hexane/Ethyl Acetate or Chloroform/Methanol gradients. | |

| HPLC | Final purification step to achieve high purity of the isolated compound. | Reversed-phase C18 column; Mobile phase: Methanol/Water gradient. | |

| Pressurized Liquid Extraction (PLE) | An advanced extraction method using solvents at elevated temperature and pressure. | Optimal conditions for some flavonoids found at 130 °C. | |

| Ultrasound-Assisted Extraction (UAE) | Using acoustic cavitation to rupture plant cell walls and enhance extraction. | Reduces extraction time and solvent consumption. |

Synthetic and Biosynthetic Pathways of 5,7,2 ,3 Tetrahydroxyflavone

Chemical Synthesis Approaches for Flavone (B191248) Scaffolds

The chemical synthesis of polyhydroxyflavones like 5,7,2',3'-tetrahydroxyflavone is a complex endeavor that requires precise control over reaction conditions to achieve the desired substitution pattern. These syntheses typically involve building the core flavone structure from simpler aromatic precursors.

The construction of the flavone backbone generally relies on well-established condensation reactions. A common strategy is the Claisen-Schmidt condensation, which involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025). researchgate.net For this compound, this would conceptually involve a 2,4,6-trihydroxyacetophenone derivative and a 2,3-dihydroxybenzaldehyde (B126233) derivative.

A significant challenge in these syntheses is the presence of multiple reactive hydroxyl groups. To prevent unwanted side reactions, these groups are often protected using protecting groups like methoxymethyl (MOM) or benzyl (B1604629) ethers. researchgate.netgoogle.com The synthesis proceeds through a series of protection, condensation, cyclization, and deprotection steps. For instance, the synthesis of the related 3',4',5,7-tetrahydroxyflavanone involves protecting the hydroxyl groups of both the acetophenone (B1666503) and benzaldehyde starting materials, followed by a base-catalyzed condensation to form a chalcone (B49325) intermediate. researchgate.net This chalcone is then subjected to acid-catalyzed cyclization and deprotection to yield the final flavanone (B1672756). researchgate.net Another approach involves the oxidative cyclization of the chalcone intermediate using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) to form the flavone double bond. mdpi.com

Table 1: Illustrative Steps in a General Multi-Step Flavone Synthesis

| Step | Description | Purpose | Representative Reagents |

|---|---|---|---|

| 1. Protection | Attachment of protecting groups to the hydroxyls of the acetophenone and benzaldehyde precursors. | To prevent side reactions and direct the condensation to the desired positions. | Methoxymethyl chloride (MOMCl), Benzyl bromide |

| 2. Condensation | Base-catalyzed reaction (e.g., Claisen-Schmidt) between the protected acetophenone and benzaldehyde. | To form the C6-C3-C6 skeleton of the chalcone intermediate. | Aqueous KOH, Ethanol |

| 3. Cyclization | Conversion of the chalcone into the flavone or flavanone ring system. | To form the heterocyclic C-ring of the flavonoid. | Acid (e.g., HCl) for flavanones; Oxidizing agents (e.g., I2, DMSO) for flavones. |

| 4. Deprotection | Removal of the protecting groups. | To yield the final polyhydroxyflavone. | Acid (e.g., HCl, HBr), Hydrogenolysis (Pd/C) |

This table presents a generalized sequence; specific strategies can vary significantly.

Introducing hydroxyl groups at specific positions (regioselectivity) on a pre-existing flavone scaffold is a powerful synthetic strategy. Chemical methods for regioselective hydroxylation can be challenging due to the similar reactivity of different positions on the aromatic rings. However, strategies involving directed ortho-metalation or the use of specific oxidizing agents under controlled conditions can achieve this. For example, copper(II) acetate (B1210297) has been employed for the regioselective ortho-hydroxylation of β-carbolines, a protocol that could be conceptually adapted for flavonoids. rsc.org

More commonly, high regioselectivity is achieved using biocatalysts. Enzymes such as cytochrome P450 monooxygenases (P450s) and peroxygenases can introduce hydroxyl groups at specific, unactivated C-H bonds with remarkable precision. dntb.gov.uaresearchgate.net For example, a fungal aromatic peroxygenase from Agrocybe aegerita has been shown to regioselectively hydroxylate various flavonoids at the C6 position. researchgate.net Similarly, human P450 enzymes and engineered P450s from bacteria like Bacillus megaterium can catalyze the regioselective hydroxylation of flavonoids, demonstrating the potential to produce specific hydroxylated derivatives that are difficult to access through traditional chemistry. dntb.gov.ua

Multi-step Reaction Sequences for Tetrahydroxyflavone Synthesis

Enzymatic Synthesis and Biotransformation Studies

The use of enzymes, either in isolated form (cell-free systems) or within whole microbial cells, offers a green and highly specific alternative to chemical synthesis for producing and modifying flavonoids.

Microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae can be metabolically engineered to produce flavonoids from simple carbon sources. frontiersin.org This is accomplished by introducing the necessary biosynthetic genes from plants into the microbial host. The core pathway involves four key enzymatic steps: deamination of an aromatic amino acid (phenylalanine or tyrosine), ligation with Coenzyme A, condensation with three molecules of malonyl-CoA to form a chalcone, and subsequent isomerization to a flavanone. frontiersin.org This platform strain can then be further engineered with additional modifying enzymes, such as hydroxylases, to produce specific target molecules like this compound.

Alternatively, biotransformation uses microbial cells to modify a supplied precursor. In this approach, a readily available flavonoid is added to a culture of a selected microorganism (often fungi or actinomycetes), which then uses its native enzymes to perform reactions such as hydroxylation, methylation, or glycosylation. mdpi.commdpi.com This method leverages the diverse enzymatic machinery of microbes to create novel or rare flavonoid derivatives. mdpi.com

Once the basic flavone skeleton is formed, its properties can be finely tuned through modification reactions catalyzed by enzymes like O-methyltransferases (OMTs) and glycosyltransferases (GTs).

O-methyltransferases (OMTs) catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid ring. researchgate.netmdpi.com This methylation can significantly alter the biological activity and metabolic stability of the compound. nih.gov OMTs often exhibit strict regioselectivity, meaning they will only methylate a hydroxyl group at a particular position. oup.com For example, different OMTs have been identified that specifically target the 3'-, 5'-, or 7-hydroxyl groups. mdpi.com By expressing one or more OMTs in a microbial system, it is possible to produce specific methylated flavones. koreascience.krresearchgate.net

Table 2: Examples of Characterized Flavonoid O-Methyltransferases (OMTs)

| Enzyme Name | Source Organism | Preferred Substrate(s) | Position(s) Methylated | Reference(s) |

|---|---|---|---|---|

| CrOMT2 | Citrus reticulata | Luteolin (B72000), Quercetin (B1663063) | 3'-, 5'-, 7-OH | mdpi.com |

| PfOMT3 | Perilla frutescens | Luteolin, Apigenin (B1666066), Naringenin (B18129) | 7-OH | nih.gov |

| SlMOMT4 | Solanum lycopersicum | Myricetin, Quercetin | 3'-, 5'-OH | researchgate.net |

Glycosyltransferases (GTs) are enzymes that attach a sugar moiety, typically from a UDP-activated sugar donor like UDP-glucose, to the flavonoid aglycone. jmb.or.krnih.gov This glycosylation generally increases the water solubility and stability of the flavonoid. cas.cznih.gov Similar to OMTs, GTs can be highly regioselective. For instance, different GTs have been characterized that specifically glycosylate the 3-OH, 7-OH, or other positions on the flavone scaffold. jmb.or.kr The red grape enzyme VvGT1, for example, is a flavonoid 3-O-glycosyltransferase, primarily adding glucose to the 3-hydroxyl position of anthocyanidins and flavonols. nih.gov

Table 3: Examples of Characterized Flavonoid Glycosyltransferases (GTs)

| Enzyme Name | Source Organism | Preferred Substrate(s) | Position(s) Glycosylated | Reference(s) |

|---|---|---|---|---|

| VvGT1 | Vitis vinifera (Grape) | Cyanidin, Kaempferol, Quercetin | 3-OH | nih.gov |

| BcGT-3 | Bacillus cereus | Kaempferol, Luteolin, Quercetin | 3-OH, 7-OH | jmb.or.kr |

| UGT78K1 | Medicago truncatula | Flavonols, Flavones | 3-OH, 7-OH | cas.cz |

Microbial or Cell-Free Systems for Flavone Production

Plant Biosynthetic Routes

In plants, flavonoids are synthesized via a branch of the phenylpropanoid pathway. sci-hub.se The biosynthesis begins with the amino acid L-phenylalanine, which is converted in a series of steps to p-coumaroyl-CoA. frontiersin.org This molecule serves as the starter unit for the enzyme chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form naringenin chalcone. sci-hub.sevulcanchem.com

This chalcone is a key intermediate. The enzyme chalcone isomerase (CHI) rapidly converts it into the flavanone naringenin (4',5,7-trihydroxyflavanone), which is a central precursor for most flavonoids. frontiersin.org To arrive at this compound, naringenin must undergo several hydroxylation steps on both the A and B rings. The introduction of hydroxyl groups at the 2' and 3' positions is catalyzed by specific flavonoid hydroxylases, which are typically cytochrome P450-dependent monooxygenases (P450s). vulcanchem.com For example, a flavonoid 3'-hydroxylase (F3'H) would add a hydroxyl group at the 3' position, and a flavonoid 2'-hydroxylase would be required for the 2' position. While the exact pathway and enzymes leading specifically to this compound are not as broadly characterized as those for more common flavonoids, the biosynthetic machinery follows this general logic. The high expression of pathways for the closely related 5,7,2',4'-tetrahydroxyflavones in callus cultures of Artocarpus lakoocha supports the existence of such specific enzymatic routes. nih.gov

General Flavone and Flavonol Biosynthesis Pathways

Flavonoids, including this compound, are synthesized via the phenylpropanoid pathway, a major route of secondary metabolism in plants. vulcanchem.commdpi.com This pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through the action of a series of enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). plos.orgoup.com

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). mdpi.comoup.com This reaction forms a chalcone, specifically naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone), which serves as the central precursor for most flavonoids. oup.com

The chalcone is then isomerized to a flavanone by the enzyme chalcone isomerase (CHI). In this case, naringenin chalcone is converted to naringenin. Flavanones are a critical branch point in the flavonoid pathway, serving as substrates for various enzymes that lead to different flavonoid classes. oup.com

To produce flavones, flavanones are acted upon by flavone synthase (FNS). This enzyme introduces a double bond between the C-2 and C-3 positions of the C-ring of the flavanone. mdpi.comnih.gov There are two main types of FNS enzymes, FNSI and FNSII, which are found in different plant species but catalyze the same reaction. nih.gov For instance, the flavanone naringenin is converted to the flavone apigenin.

The biosynthesis of flavonols follows a slightly different path from flavanones. Flavanones are first hydroxylated at the C-3 position by flavanone 3-hydroxylase (F3H) to form dihydroflavonols. plos.orgoup.com These dihydroflavonols are then converted to flavonols by flavonol synthase (FLS). oup.com

The immense diversity of flavonoids arises from further modifications to these basic skeletons, such as hydroxylation, methylation, and glycosylation, which are catalyzed by specific enzymes. mdpi.comoup.com The hydroxylation pattern of the B-ring is of particular importance and is determined by the action of flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), which are cytochrome P450 enzymes. oup.comoup.com These enzymes can act on flavanones, dihydroflavonols, and in some cases, flavones themselves, to add hydroxyl groups to the B-ring. oup.com

| Enzyme | Abbreviation | Function in Flavonoid Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. plos.org |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. plos.org |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. plos.org |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. mdpi.comoup.com |

| Chalcone isomerase | CHI | Isomerizes chalcone to flavanone. |

| Flavone synthase | FNS | Converts flavanone to flavone. mdpi.comnih.gov |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanone to dihydroflavonol. plos.orgoup.com |

| Flavonol synthase | FLS | Converts dihydroflavonol to flavonol. oup.com |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the 3' position of the B-ring. oup.comoup.com |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Hydroxylates the 3' and 5' positions of the B-ring. oup.comoup.com |

Precursor Incorporation Studies

Specific precursor incorporation studies for this compound are not extensively documented in the available scientific literature. However, based on the established principles of flavonoid biosynthesis and the known natural occurrence of this compound, its biosynthetic pathway can be inferred.

This compound has been isolated from the root of Scutellaria baicalensis. nih.gov Plants in the genus Scutellaria are known to produce a variety of flavonoids with unusual substitution patterns, often involving hydroxylation and methylation at various positions. tandfonline.com The biosynthesis of flavonoids in Scutellaria baicalensis has been a subject of research, revealing unique enzymatic activities. nih.govtandfonline.com

The formation of this compound would require the standard flavone backbone, derived from phenylalanine and malonyl-CoA as described in the general pathway. The key steps would be the formation of a chalcone, its isomerization to a flavanone (likely naringenin), and subsequent conversion to a flavone (apigenin). The distinguishing feature of this compound is the presence of hydroxyl groups at the 2' and 3' positions of the B-ring.

This specific hydroxylation pattern suggests the action of one or more specialized hydroxylase enzymes, likely belonging to the cytochrome P450 superfamily. It is plausible that a flavonoid 2'-hydroxylase and a flavonoid 3'-hydroxylase act sequentially on a flavanone or flavone precursor. The order of these hydroxylation events and the precise substrate specificity of the enzymes involved would require dedicated precursor feeding experiments and enzyme characterization studies.

Molecular Mechanisms and Biological Activities of 5,7,2 ,3 Tetrahydroxyflavone

Modulation of Cellular Signaling Pathways

The flavonoid 5,7,2',3'-tetrahydroxyflavone has been the subject of research for its potential to modulate various cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of Matrix Metalloproteinase-13 (MMP-13) Expression.jst.go.jpbiocrick.com

Studies have shown that this compound can inhibit the expression of Matrix Metalloproteinase-13 (MMP-13). jst.go.jpbiocrick.com MMP-13 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, particularly type II collagen, a key component of articular cartilage. jst.go.jpnih.gov Its overexpression is associated with pathological conditions like osteoarthritis. nih.gov Research indicates that the inhibitory effect of certain flavones, including this compound, on MMP-13 expression is linked to the presence of dihydroxyl groups on the A-ring at positions C-5 and C-7, and on the B-ring. jst.go.jp

The Activator protein-1 (AP-1) is a transcription factor that regulates the expression of genes involved in various cellular processes, including inflammation and cell proliferation. nih.gov The c-Fos protein is a key component of the AP-1 complex. nih.gov Research conducted on human chondrocyte cell lines has demonstrated that this compound inhibits the expression of MMP-13 by suppressing the c-Fos/AP-1 signaling pathway. jst.go.jpnih.gov This suggests that the compound interferes with the transcriptional activation of the MMP-13 gene.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in inflammation and immune responses. nih.gov Studies have revealed that this compound can downregulate the JAK2/STAT1/2 pathway. jst.go.jpnih.gov In interleukin-1β (IL-1β) treated chondrocytes, this compound was found to inhibit the activation of JAK2 and STAT1/2, which in turn contributes to the suppression of MMP-13 expression. jst.go.jpnih.gov

Suppression of c-Fos/AP-1 Pathway

Investigations into Other Inflammatory Signal Transduction Networks.nih.govmdpi.comnih.gov

Beyond its effects on the c-Fos/AP-1 and JAK/STAT pathways, this compound and structurally similar flavonoids have been investigated for their roles in other inflammatory networks. For instance, luteolin (B72000), a similar tetrahydroxyflavone, has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway and cytokine production. nih.gov Luteolin-7-O-glucoside, a glycosylated form of luteolin, has demonstrated the ability to repress a number of inflammatory cytokines and induce anti-inflammatory molecules in endothelial cells. mdpi.com These findings suggest that the broader class of tetrahydroxyflavones may exert their anti-inflammatory effects through multiple signaling pathways.

Effects on Apoptotic and Anti-Proliferative Pathways (e.g., PI3K/Akt/mTOR, MAPK) in in vitro models.mdpi.comresearchgate.nettandfonline.com

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) and the mitogen-activated protein kinase (MAPK) pathways are central to cell survival, proliferation, and apoptosis. mdpi.comtandfonline.com Aberrant regulation of these pathways is a hallmark of many cancers. mdpi.com

Research on various flavonoids with a similar tetrahydroxyflavone structure provides insights into the potential effects of this compound. For example, luteolin (3',4',5,7-tetrahydroxyflavone) has been shown to suppress the proliferation of colorectal cancer cells by inhibiting the MAPK signaling pathway. tandfonline.com It has also been found to induce apoptosis in HeLa cells by modulating the Akt/mTOR and MAPK pathways. spandidos-publications.com Another related flavonoid, fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone), has been reported to inhibit the PI3K/Akt/mTOR pathway in non-small cell lung cancer cells and other cancer cell lines. mdpi.complos.org These studies suggest that this compound may also possess anti-proliferative and pro-apoptotic properties by targeting these key signaling cascades.

Enzyme Inhibition Research

The inhibitory effects of flavonoids on various enzymes are a significant area of research. While specific kinetic studies on this compound are not extensively detailed in the provided results, research on related compounds offers valuable insights.

For instance, studies on a variety of flavonoid derivatives have demonstrated their ability to inhibit human cytochrome P450 enzymes, with the number and position of hydroxyl and methoxy (B1213986) groups greatly influencing their inhibitory actions. nih.gov Another study on luteolin and its glycosides revealed their potential to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. acs.org The kinetic analysis showed that luteolin acts as a noncompetitive inhibitor of tyrosinase. acs.org These findings highlight the potential of the tetrahydroxyflavone scaffold to interact with and inhibit the activity of various enzymes.

Table 1: Summary of Modulated Cellular Signaling Pathways by Tetrahydroxyflavones

| Signaling Pathway | Modulating Flavonoid | Effect | Cell Model |

| c-Fos/AP-1 | This compound | Suppression | Human Chondrocytes |

| JAK2/STAT1/2 | This compound | Downregulation | Human Chondrocytes |

| PI3K/Akt/mTOR | Fisetin, Luteolin | Inhibition | Cancer Cell Lines |

| MAPK | Luteolin | Inhibition | Cancer Cell Lines |

This table is based on the findings from the cited research articles and provides a simplified overview of the complex interactions.

Studies on Specific Enzyme Targets (e.g., Xanthine (B1682287) Oxidase, BRD4, P450s)

The interaction of this compound and its isomers with various enzymes has been a subject of investigation. These studies aim to understand how this flavonoid might influence metabolic processes and cellular signaling.

Xanthine Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov The inhibition of this enzyme is a therapeutic strategy for conditions associated with high uric acid levels. scialert.net Flavonoids, as a class of compounds, have been reported to inhibit xanthine oxidase. nih.govfarmaciajournal.com The structural features of flavonoids, such as the presence of hydroxyl groups at specific positions (C5 and C7) and a double bond between C2 and C3, are considered important for their inhibitory activity against xanthine oxidase. nih.govscialert.net While direct studies on this compound are limited, related tetrahydroxyflavone isomers have been investigated. For instance, 7,8,3',4'-tetrahydroxyflavone (B192514) has been shown to be a moderate inhibitor of xanthine oxidase with an IC50 value of 10.488 µM. Similarly, luteolin (5,7,3',4'-tetrahydroxyflavone) is a known potent inhibitor of xanthine oxidase, with a reported IC50 of 0.55 ppm. scialert.net

BRD4: Bromodomain-containing protein 4 (BRD4) is a member of the BET (bromodomain and extra-terminal domain) family of proteins that play a crucial role in regulating gene transcription. nih.govnih.gov BRD4 contains two bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. nih.govnih.gov The inhibition of BRD4 has emerged as a promising strategy in cancer therapy. A study on the isomer 7,8,3',4'-tetrahydroxyflavone revealed its potential as a selective inhibitor of the second bromodomain of BRD4 (BRD4-BD2), with an IC50 value of 204 nM, showing over 100-fold selectivity for BD2 over BD1 (IC50 = 17.9 µM). nih.govnih.govresearchgate.net

P450s: Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. nih.govmedchemexpress.com The inhibition of specific CYP isoforms by flavonoids can lead to drug-drug interactions. Studies on various flavonoid derivatives have shown that they can inhibit different P450 enzymes. For example, 5,7,2',6'-tetrahydroxyflavone (B1660727), another isomer, has been identified as an inhibitor of CYP3A4, with an IC50 of 7.8 μM for the inhibition of testosterone (B1683101) 6β-hydroxylation. medchemexpress.comvulcanchem.com The hydroxylation pattern on the flavone (B191248) backbone significantly influences the inhibitory potency and selectivity towards different P450 isoforms. nih.gov

Kinetic Characterization of Enzyme-Inhibitor Interactions

Understanding the kinetics of enzyme inhibition provides valuable insights into the mechanism of action of an inhibitor.

For xanthine oxidase, kinetic studies with various flavonoids have often revealed a competitive mode of inhibition. nih.gov This means the inhibitor binds to the active site of the enzyme, competing with the substrate. A study on acylated flavonoid derivatives showed that while the Michaelis constant (Km) values changed upon inhibition, the maximum velocity (Vmax) remained the same, which is characteristic of competitive inhibition. nih.gov Lineweaver-Burk plot analysis is a common method used to determine the mode of enzyme inhibition. brieflands.com

In the case of BRD4, the interaction of 7,8,3',4'-tetrahydroxyflavone has been characterized through co-crystal structures. nih.govnih.govresearchgate.net These studies show that the compound binds to the acetylated lysine binding pocket of both BRD4-BD1 and BRD4-BD2, but forms more extensive interactions with BRD4-BD2, explaining its selectivity. nih.govnih.govresearchgate.net

Antioxidant Activity Investigations (e.g., Radical Scavenging Assays)

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.net

In vitro Antioxidant Potency Assessments

The antioxidant capacity of flavonoids is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. vulcanchem.comalliedacademies.orgnih.govtjpr.org

Studies on isomers of this compound have demonstrated their antioxidant potential. For instance, 5,7,2',6'-tetrahydroxyflavone showed EC50 values of 12.4 μM and 9.8 μM in DPPH and ABTS assays, respectively. vulcanchem.com Another isomer, 3',4',5,7-tetrahydroxyflavanone, was found to be a potent antioxidant agent with 83.11% inhibition in a radical scavenging activity assay by ESR method, with a SC50 of 8.57 μg/mL. researchgate.net The antioxidant activity of flavonoids is influenced by the number and position of hydroxyl groups on their structure. uin-alauddin.ac.id The B-ring with ortho-dihydroxy groups is considered a key feature for potent electron donation and radical scavenging. uin-alauddin.ac.id

Table 1: In vitro Antioxidant Activity of Tetrahydroxyflavone Isomers

| Compound | Assay | IC50/EC50 | Reference |

|---|---|---|---|

| 5,7,2',6'-Tetrahydroxyflavone | DPPH | 12.4 μM | vulcanchem.com |

| 5,7,2',6'-Tetrahydroxyflavone | ABTS | 9.8 μM | vulcanchem.com |

| 3',4',5,7-Tetrahydroxyflavanone | ESR | 8.57 μg/mL | researchgate.net |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, flavonoids can exert antioxidant effects within cells through various mechanisms. These include the upregulation of endogenous antioxidant enzymes and the modulation of signaling pathways involved in oxidative stress. vulcanchem.comnih.gov

For example, 5,7,2',6'-tetrahydroxyflavone has been shown to upregulate endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) in oxidative stress models. vulcanchem.com Another related flavonoid, fisetin (3,7,3',4'-tetrahydroxyflavone), exhibits direct antioxidant activity and also increases the levels of intracellular antioxidants such as glutathione. nih.gov It can also regulate key signaling pathways like the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, which plays a central role in the cellular antioxidant defense system. nih.gov

Neurobiological Activity Research

The potential neuroprotective effects of flavonoids have attracted significant research interest, with studies exploring their ability to protect neurons from damage in various models of neurodegenerative diseases.

Exploration of Neuroprotective Effects in Cellular and Animal Models

Research on the neuroprotective effects of tetrahydroxyflavones has been conducted using both cellular and animal models.

A network pharmacology study suggested that this compound, found in Scutellaria baicalensis, may have a role in modulating proteins involved in Parkinson's disease. biointerfaceresearch.com However, the same study also pointed out potential hepatotoxicity. biointerfaceresearch.com

Fisetin (3,7,3',4'-tetrahydroxyflavone), a structurally similar flavonoid, has demonstrated neuroprotective effects in various models. nih.govfrontiersin.orgnih.govmdpi.com It has been shown to protect against oxidative stress-induced cell damage, reduce neuroinflammation, and inhibit apoptosis in neuronal cells. nih.govfrontiersin.orgnih.gov In animal models, fisetin has been investigated for its potential benefits in conditions like Parkinson's disease and epilepsy. nih.govfrontiersin.org Its neuroprotective mechanisms are thought to involve the modulation of multiple signaling pathways, including PI3K/Akt and NF-κB. nih.govmdpi.com

Table 2: Investigated Neuroprotective Models for Tetrahydroxyflavone-related Compounds

| Compound/Extract | Model | Observed Effects | Reference |

|---|---|---|---|

| Scutellaria baicalensis (contains this compound) | Parkinson's Disease (Network Pharmacology) | Potential modulation of PD-related proteins | biointerfaceresearch.com |

| Fisetin (3,7,3',4'-tetrahydroxyflavone) | γ-Irradiation-induced cell damage | Reduced ROS, protected against DNA damage and lipid peroxidation | nih.gov |

| Fisetin (3,7,3',4'-tetrahydroxyflavone) | Pentylenetetrazole-induced kindling in mice (Epilepsy model) | Suppressed inflammatory and apoptotic molecules | frontiersin.org |

| Fisetin (3,7,3',4'-tetrahydroxyflavone) | General neurodegenerative disease models | Reduces oxidative stress, neuroinflammation, and apoptosis | nih.govmdpi.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7,8,3',4'-Tetrahydroxyflavone |

| Luteolin (5,7,3',4'-Tetrahydroxyflavone) |

| 5,7,2',6'-Tetrahydroxyflavone |

| 3',4',5,7-Tetrahydroxyflavanone |

| Fisetin (3,7,3',4'-Tetrahydroxyflavone) |

| Apigenin (B1666066) |

| Xanthine |

| Hypoxanthine |

| Uric Acid |

| Testosterone |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Glutathione |

| p-coumaroyl-CoA |

| malonyl-CoA |

| naringenin (B18129) chalcone (B49325) |

Investigation of Associated Molecular Targets in Neurological Contexts

The neuroprotective potential of this compound, a flavonoid found in plants such as Scutellaria baicalensis, is an emerging area of research. While comprehensive experimental data on its specific molecular interactions within the nervous system are still being established, computational studies have begun to identify promising targets, particularly in the context of neurodegenerative diseases like Parkinson's disease.

A notable in silico study utilized network pharmacology and molecular docking to predict the molecular targets of several flavonoids, including this compound, against proteins implicated in Parkinson's disease. biointerfaceresearch.com This computational analysis identified several key proteins as potential interaction partners for this compound, suggesting a multi-targeted mechanism of action. biointerfaceresearch.com The primary predicted molecular targets include Alpha-synuclein (SNCA), Tropomyosin receptor kinase B (NTRK2), Amyloid precursor protein (APP), and Peroxisome proliferator-activated receptor gamma (PPARG). biointerfaceresearch.com

These predicted interactions, while requiring experimental validation, point towards several pathways through which this compound may exert its neurological effects. The modulation of these specific proteins is significant due to their established roles in the pathophysiology of various neurological disorders.

Table 1: Predicted Molecular Targets of this compound in a Neurological Context

| Target Protein | Gene | Predicted Interaction/Effect | Potential Neurological Relevance |

| Alpha-synuclein | SNCA | Modulation of aggregation | Key protein in Parkinson's disease pathology, forming Lewy bodies. stressmarq.comnews-medical.netmdpi.com |

| Tropomyosin receptor kinase B | NTRK2 | Agonism/Modulation | Receptor for BDNF, crucial for neuronal survival, growth, and synaptic plasticity. wikipedia.orgnih.gov |

| Amyloid precursor protein | APP | Regulation of processing | Precursor to amyloid-beta peptides, central to Alzheimer's disease. goettingen-research-online.de |

| Peroxisome proliferator-activated receptor gamma | PPARG | Activation | Nuclear receptor with anti-inflammatory and neuroprotective functions. nih.gov |

The potential interaction with Alpha-synuclein (SNCA) is particularly relevant for synucleinopathies such as Parkinson's disease, where the aggregation of this protein is a hallmark pathological feature. stressmarq.comnews-medical.netmdpi.com By potentially modulating the behavior of SNCA, this compound could interfere with the formation of toxic aggregates.

Tropomyosin receptor kinase B (TrkB) , another predicted target, is the primary receptor for brain-derived neurotrophic factor (BDNF). The BDNF/TrkB signaling pathway is fundamental for neuronal survival, differentiation, and synaptic plasticity. wikipedia.orgnih.gov Agonists of the TrkB receptor are considered a promising therapeutic strategy for a range of neurological conditions, including depression and Alzheimer's disease. wikipedia.org The predicted interaction suggests that this compound might mimic the neurotrophic effects of BDNF.

The identification of Amyloid precursor protein (APP) as a potential target points towards a possible role in Alzheimer's disease. goettingen-research-online.de APP is sequentially cleaved to produce amyloid-beta peptides, which form the senile plaques characteristic of Alzheimer's pathology. Flavonoids that can modulate APP processing are of significant interest for their potential to reduce amyloid burden.

Finally, the predicted activation of Peroxisome proliferator-activated receptor gamma (PPARG) suggests a mechanism for anti-inflammatory and antioxidant effects within the central nervous system. nih.gov PPARG is a nuclear receptor that, when activated, can suppress the expression of pro-inflammatory genes and is a known target for the therapeutic effects of other compounds in neurological models. nih.gov

While direct experimental evidence for the effects of this compound on glial cells is lacking, the broader class of flavonoids is well-known to modulate the activity of microglia and astrocytes. frontiersin.orgnih.govfrontiersin.org These glial cells are the primary immune cells of the brain and play a crucial role in neuroinflammation, a process implicated in nearly all neurodegenerative diseases. frontiersin.orgfujifilm.com Structurally similar flavonoids, such as luteolin, have been shown to inhibit microglial activation and the subsequent release of pro-inflammatory cytokines. frontiersin.orgnih.gov It is therefore plausible that this compound may also exert neuroprotective effects through the modulation of neuroinflammatory pathways involving microglia and astrocytes, a hypothesis that warrants future experimental investigation.

Structure Activity Relationship Sar Studies of 5,7,2 ,3 Tetrahydroxyflavone and Its Analogs

Impact of Hydroxyl Group Positions on Biological Potency

The position and number of hydroxyl (-OH) groups on the flavonoid skeleton are primary determinants of their biological activity. foodengprog.orgnih.gov These groups influence properties such as antioxidant capacity, enzyme inhibition, and receptor binding through their ability to donate hydrogen atoms and chelate metal ions. foodengprog.orgnih.gov

The substitution pattern of hydroxyl groups on both the A and B rings significantly modulates the biological efficacy of flavones.

A-ring Substitution: Hydroxylation at positions 5 and 7 of the A-ring is a common feature among biologically active flavonoids. nih.govtandfonline.com The 5-hydroxyl group, in particular, is often considered important for activities such as anti-methicillin-resistant Staphylococcus aureus (MRSA) activity. nih.gov Studies on various flavones and flavonols have shown that the presence of hydroxyl groups at both the 5th and 7th positions is a common structural feature in compounds exhibiting inhibitory effects on enzymes like ornithine decarboxylase (ODC). researchgate.net For instance, hydroxylation at positions 5 and 7 in flavone (B191248) derivatives was found to decrease the IC50 value for inhibiting P450 1B1, indicating increased potency. nih.gov

B-ring Substitution: The hydroxylation pattern on the B-ring is a critical determinant of the antioxidant and anti-inflammatory potential of flavonoids. mdpi.com The presence of an ortho-dihydroxyl group (catechol structure) on the B-ring, such as at the 3' and 4' positions, is known to enhance free radical scavenging activity. mdpi.com While a hydroxyl group at the 4' position is particularly noted for contributing to antioxidant potential, having more than two hydroxyl groups on the B-ring can significantly increase this effect. foodengprog.orgmdpi.com In contrast, for some activities like xanthine (B1682287) oxidase inhibition, hydroxylation on the B-ring can be unfavorable. foodengprog.org For example, in studies of flavonoids structurally similar to luteolin (B72000), the presence of a hydroxyl group at the B-3' position was found to promote oral TNF-α inhibitory activity. tandfonline.com The 5,7-dihydroxylation of the A ring combined with 2′,4′- or 2′,6′-dihydroxylation of the B ring in flavanones has been highlighted as important for anti-MRSA activity. nih.gov

The following table summarizes the influence of hydroxyl group positions on the inhibitory activity of selected flavonoids against Ornithine Decarboxylase (ODC).

| Compound | A-ring OH positions | B-ring OH positions | IC50 (µM) for ODC Inhibition |

| Myricetin | 5, 7 | 3, 4, 5 | ~8-9 |

| Quercetin (B1663063) | 5, 7 | 3, 4 | ~80-90 |

| Luteolin | 5, 7 | 3, 4 | ~80-90 |

| Morin | 5, 7 | 2, 4 | ~80-90 |

| Data sourced from research on the inhibitory effects of flavone and flavonol derivatives on ODC enzymatic activity. researchgate.net |

The structural features of the C-ring, particularly the C2=C3 double bond, are crucial for the biological activity of flavones.

This double bond, in conjugation with the 4-oxo group, contributes to a planar structure that can enhance binding to enzymes and proteins. alliedacademies.org The planarity of the C-ring is considered important for interactions within the hydrophobic pockets of enzymes. alliedacademies.org For many flavonoids, the hydrogenation of the C2=C3 double bond, which converts a flavone to a flavanone (B1672756), weakens their inhibitory activity against certain enzymes like α-amylase by several orders of magnitude. alliedacademies.org This bond is also implicated in enhancing anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX). foodengprog.orgalliedacademies.org The presence of the C2=C3 double bond is considered a critical feature for the inhibitory activity of flavonoids against various protein kinases. alliedacademies.org

Furthermore, modifications to the C-ring, such as the presence of a 3-hydroxyl group (transforming a flavone into a flavonol), can also significantly impact activity. foodengprog.org The 3-OH group can enhance antioxidant capacity and is important for the antimicrobial activities of flavonoids. foodengprog.org However, the absence of a 3-OH group does not necessarily diminish all biological effects. mdpi.com

The following table illustrates the importance of the C2=C3 double bond by comparing the cytotoxic effects of apigenin (B1666066) and naringenin (B18129), which share the same basic structure except for this bond.

| Compound | C2=C3 Double Bond | Cytotoxic Effect |

| Apigenin | Present | Strong |

| Naringenin | Absent | Weak |

| This observation suggests the importance of the double bond between C2 and C3 for cytotoxic effects. researchgate.net |

Analysis of A-ring and B-ring Substitutions

Evaluation of Alkylation and Glycosylation Effects on Activity

Modifications such as alkylation (e.g., methoxylation) and glycosylation (attachment of sugar moieties) can significantly alter the biological profile of 5,7,2',3'-Tetrahydroxyflavone and its analogs.

Alkylation: The replacement of a hydroxyl group with an alkyl group, most commonly a methyl group (methoxylation), can have varied effects. O-methylation generally decreases the radical scavenging capacity of flavonoids. nih.gov However, in some cases, it can enhance other biological activities. For instance, studies on quercetin analogs showed that O-methylation at the 3' and 4' positions enhanced anticancer activity. lookchem.com Methoxy-substituted flavones are often found to be more active as phytotoxic inhibitors than their hydroxylated counterparts. mdpi.com In contrast, for antiplatelet activity, hydroxy flavones are generally more effective than their corresponding methoxy (B1213986) derivatives, highlighting the importance of hydrogen-bond-donating hydroxyl groups for this specific activity. reading.ac.uk

Glycosylation: Glycosylation, the attachment of a sugar molecule to the flavonoid backbone, is a common natural modification that generally increases the water solubility and stability of the compound. nih.gov However, it often diminishes the biological activity compared to the corresponding aglycone (the non-sugar part). mdpi.com For example, flavonoid glycosides typically need to be hydrolyzed to their aglycone form by gut microbiota before they can be absorbed and exert their effects. mdpi.com Glycosylation at the 7-O position can influence how flavones interact with metal ions like iron, which can be significant in food systems. acs.org Studies have shown that glycosylation can be ineffective in modulating certain biological activities. mdpi.com

The following table summarizes the general effects of alkylation and glycosylation on flavonoid activity.

| Modification | General Effect on Antioxidant Activity | Other Potential Effects |

| Alkylation (Methoxylation) | Generally decreases radical scavenging capacity nih.gov | Can enhance anticancer or phytotoxic activities mdpi.comlookchem.com |

| Glycosylation | Generally diminishes activity compared to the aglycone mdpi.com | Increases water solubility and stability nih.gov |

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for understanding the structure-activity relationships of flavonoids at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is widely used to understand the interaction between flavonoids and their protein targets. For instance, docking studies have been employed to investigate the binding of this compound and its analogs to various enzymes and receptors. biointerfaceresearch.com These simulations can reveal key binding interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for biological activity. For example, docking studies of 5-hydroxy-7,8-dimethoxyflavones with the DRD4 dopaminergic receptor helped to identify active amino acid residues involved in binding. biointerfaceresearch.com Similarly, molecular docking has been used to identify potential inhibitors of the SARS-CoV-2 main protease from a library of flavonoids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govmdpi.com QSAR models are built using statistical methods and descriptors that quantify the physicochemical properties of the molecules. nih.gov These models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

QSAR studies on flavone derivatives have suggested that hydroxyl and methoxy substituents at specific positions on the A and B rings are key influencers of their antioxidant activity. nih.gov Recently, a QSAR model was developed to predict the anti-pancreatic lipase (B570770) activity of flavonoids. mdpi.com Another study used an inverse-QSAR approach to screen 512 hydroxyl combinations on the flavone and flavonol scaffold, predicting novel and potent inhibitors of the SARS-CoV-2 main protease. nih.gov These computational approaches, including machine learning-based QSAR, are increasingly used to screen large libraries of natural products and identify promising flavonoid derivatives for further investigation. nih.gov

Advanced Analytical Methodologies for 5,7,2 ,3 Tetrahydroflavone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to unequivocally identifying and structurally characterizing 5,7,2',3'-tetrahydroxyflavone. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of this compound. By analyzing the magnetic properties of atomic nuclei, 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments provide unambiguous assignments of all proton and carbon signals, confirming the substitution pattern of the hydroxyl groups on the flavone (B191248) backbone. researchgate.netanalis.com.my

| Position | ¹H Chemical Shift (δ) [ppm] (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ) [ppm] |

|---|---|---|

| 2 | - | 166.4 |

| 3 | - | 103.9 |

| 4 | - | 182.8 |

| 5 | - | 158.9 |

| 6 | 6.20 (d, 2.2) | - |

| 7 | - | - |

| 8 | 6.37 (d, 2.2) | - |

| 9 | - | 163.2 |

| 10 | - | 105.6 |

| 1' | - | 123.3 |

| 2' | 7.76 | - |

| 3' | 6.93 | - |

| 4' | - | - |

| 5' | 7.31 | - |

| 6' | 7.34 | - |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound. When coupled with tandem mass spectrometry (MS/MS), it provides valuable structural information through the analysis of fragmentation patterns. researchgate.net The molecular formula of this compound is C₁₅H₁₀O₆, corresponding to a molecular weight of 286.24 g/mol . nih.gov

In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For flavonoids, electrospray ionization (ESI) is a commonly employed soft ionization technique that typically produces a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. researchgate.netmdpi.com The fragmentation of the precursor ion in MS/MS experiments yields characteristic product ions. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions, which cleave the C-ring, and losses of small neutral molecules like CO and H₂O. researchgate.net The specific fragmentation pattern of this compound would be instrumental in distinguishing it from its isomers.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | m/z | Description |

|---|---|---|

| [M+H]⁺ | 287 | Protonated molecule |

| [M-H]⁻ | 285 | Deprotonated molecule |

| Fragment Ions | Variable | Result from RDA cleavage and neutral losses (e.g., CO, H₂O) |

Chromatographic Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of flavonoids. oup.com A reversed-phase (RP) HPLC method is typically employed, using a C18 column to separate the components of a sample. The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. oup.comashs.org

Detection can be achieved using various systems, with a Diode Array Detector (DAD) or UV-Vis detector being common choices. chemisgroup.us These detectors measure the absorbance of the eluting compounds at specific wavelengths. Flavonoids exhibit characteristic UV spectra, which aids in their identification. ashs.org For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. scienggj.org

Table 3: Typical HPLC Parameters for Flavonoid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Acidified water (e.g., 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | DAD or UV-Vis (e.g., at 280 nm and 340 nm) |

| Elution | Gradient |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Metabolomics

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution, sensitivity, and speed compared to conventional HPLC. rsc.org This makes it an exceptionally powerful tool for metabolomics studies, enabling the detection and quantification of low-abundance metabolites like this compound in complex biological samples. frontiersin.orgnih.gov

In a UPLC-MS/MS setup, the UPLC system provides rapid and efficient separation of compounds, which are then introduced into the mass spectrometer for detection. The MS/MS capability allows for highly selective and sensitive quantification using techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. mdpi.com This high degree of specificity minimizes interference from the sample matrix, leading to very accurate quantitative results.

Table 4: Illustrative UPLC-MS/MS Parameters for Flavonoid Metabolomics

| Parameter | Setting |

|---|---|

| Ionization Mode | Negative or Positive Electrospray Ionization (ESI) |

| Capillary Voltage | ~2.5 - 3.5 kV |

| Desolvation Temperature | ~300 - 500 °C |

| Collision Gas | Argon |

| MRM Transition (Example) | Precursor ion (e.g., m/z 285) → Product ion (e.g., m/z 151) |

In Vitro Assay Development for Mechanistic Studies

To investigate the biological mechanisms of action of this compound, a variety of in vitro assays are employed. These assays provide a controlled environment to study the compound's effects at the cellular and molecular levels.

For instance, studies have shown that this compound exhibits a remarkable inhibitory effect on Epstein-Barr virus early antigen (EBV-EA) activation, which is a short-term in vitro assay used to screen for potential anti-tumor-promoting agents. jst.go.jp Furthermore, flavonoids, in general, are widely studied for their antioxidant properties. Assays measuring the scavenging of free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, can be used to quantify the antioxidant capacity of this compound. biosynth.com

Other in vitro assays can be developed to explore its potential anti-inflammatory effects, for example, by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. medchemexpress.com To investigate potential anticancer activity, cell proliferation assays, such as the MTT or BrdU incorporation assays, can be utilized on various cancer cell lines. biocrick.comresearchgate.net Additionally, enzyme inhibition assays can be designed to identify specific molecular targets of this compound. For example, its effect on enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), could be assessed. The ability of the compound to modulate signaling pathways can be studied using reporter gene assays, where cells are transfected with a plasmid containing a reporter gene under the control of a specific promoter. ebm-journal.org

Cell-based Assays for Pathway Modulation

Cell-based assays are fundamental tools for elucidating the mechanisms by which this compound exerts its biological effects. These assays allow researchers to study the compound's influence on specific signaling pathways within a cellular context, providing insights into its potential therapeutic applications.

One of the key pathways modulated by this flavone is the inflammatory signaling cascade. In a notable study, researchers utilized lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells as a model for inflammation. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the production of mediators like nitric oxide (NO). The study found that this compound effectively inhibits NO production in these cells. This inhibitory action is not due to direct interaction with the nitric oxide synthase (iNOS) enzyme, but rather through the downregulation of iNOS gene expression. nih.gov This indicates that the flavone interferes with the upstream signaling events that lead to the transcription and translation of the iNOS enzyme, a critical finding that highlights its role as a modulator of inflammatory gene expression.

Further research in interleukin-1 beta (IL-1β)-treated chondrocytes has revealed that this compound can suppress the expression of matrix metalloproteinase-13 (MMP-13). biocrick.com MMP-13 is an enzyme that plays a crucial role in the degradation of cartilage in pathological conditions like osteoarthritis. The inhibitory effect of the flavone on MMP-13 expression is mediated, at least in part, by the suppression of the c-Fos/AP-1 and the JAK2/STAT1/2 signaling pathways. biocrick.com These pathways are known to be critical regulators of gene expression in response to inflammatory stimuli.

These findings from cell-based assays demonstrate that this compound can modulate multiple intracellular signaling pathways involved in inflammation and tissue degradation.

Table 1: Summary of Cell-based Assay Findings for this compound

| Cell Line | Treatment/Stimulus | Pathway(s) Modulated | Key Research Finding | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS Induction Pathway | Downregulates the induction of inducible nitric oxide synthase (iNOS), leading to reduced NO production. | nih.gov |

| Chondrocytes | Interleukin-1β (IL-1β) | c-Fos/AP-1, JAK2/STAT1/2 | Inhibits the expression of matrix metalloproteinase-13 (MMP-13). | biocrick.com |

Enzyme Kinetics Assays

Enzyme kinetics assays are employed to quantitatively assess the interaction between this compound and specific enzymes, determining its potency and mechanism of inhibition. These studies are crucial for understanding the direct molecular targets of the compound.

Research into the anti-inflammatory properties of synthetic flavones has provided specific kinetic data for this compound. In studies using lipopolysaccharide-treated RAW 264.7 cells to measure the inhibition of nitric oxide production, this compound demonstrated potent activity. nih.gov The half-maximal inhibitory concentration (IC50) for the inhibition of NO production was determined to be 19.7 µM. nih.gov

Table 2: Enzyme Inhibition Data for this compound

| Target/Process | Assay System | IC50 Value | Mechanism of Action | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 19.7 µM | Down-regulator of iNOS induction (not a direct iNOS enzyme inhibitor). | nih.gov |

Future Directions and Emerging Research Avenues for 5,7,2 ,3 Tetrahydroxyflavone

Novel Target Identification and Validation

A primary focus of future research is the identification and validation of novel molecular targets for 5,7,2',3'-tetrahydroxyflavone. Early-stage research has begun to map out potential protein interactions. For instance, network pharmacology studies investigating the components of Scutellaria baicalensis for their potential in treating conditions like Parkinson's disease have suggested that this compound may interact with multiple gene targets. biointerfaceresearch.com

Key potential targets identified through these computational approaches include Alpha-synuclein (SNCA), Neurotrophic Receptor Tyrosine Kinase 2 (NTRK2), Amyloid Precursor Protein (APP), and Peroxisome Proliferator-Activated Receptor Gamma (PPARG). biointerfaceresearch.com These proteins are implicated in neurodegenerative processes, suggesting a potential neuroprotective role for the flavone (B191248). biointerfaceresearch.com Further research is required to validate these predicted interactions through robust biochemical and cell-based assays. Methodologies such as network pharmacology, which analyze the complex interactions between phytochemicals, genes, and diseases, will be instrumental in systematically identifying additional targets for various therapeutic areas. semanticscholar.org

Table 1: Potential Molecular Targets of this compound Implicated in Parkinson's Disease

| Target Protein | Gene | Potential Implication |

|---|---|---|

| Alpha-synuclein | SNCA | Aggregation is a hallmark of Parkinson's disease. |

| Neurotrophic Receptor Tyrosine Kinase 2 | NTRK2 | Involved in neuronal survival and differentiation. |

| Amyloid Precursor Protein | APP | Central to the pathogenesis of Alzheimer's disease, with links to other neurodegenerative conditions. |

| Peroxisome Proliferator-Activated Receptor Gamma | PPARG | A nuclear receptor involved in inflammation and metabolism. |

Data sourced from a 2024 study on Scutellaria baicalensis. biointerfaceresearch.com

Development of Advanced in vitro and in vivo Models

To accurately assess the biological effects of this compound, the development and application of advanced research models are essential. Standard 2D cell cultures, while useful for initial screening, often fail to replicate the complexity of living tissues.

Future research will likely move towards more sophisticated systems:

3D Organoids and Spheroids: These models more closely mimic the three-dimensional structure and microenvironment of human organs, providing more relevant data on compound efficacy and mechanism. For example, 3D reconstructed human psoriatic skin models have been successfully used to evaluate the effects of other flavonoids, a technique that could be adapted for this compound. mdpi.com

Organ-on-a-chip Technology: Microfluidic devices that simulate the activities, mechanics, and physiological responses of entire organs and organ systems are becoming increasingly valuable for studying the effects of bioactive compounds.

Specialized in vivo Models: Research on related flavonoids has utilized specific animal models to great effect. For instance, the anti-cancer effects of quercetin (B1663063) in combination with sulforaphane (B1684495) were studied in a mouse model of melanoma using B16F10 cells injected into C57 BL6 mice. spandidos-publications.com Similar targeted in vivo models will be crucial for validating the therapeutic potential of this compound.

Exploration of Synergistic Research Applications with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising avenue in phytochemical research. Exploring the synergistic potential of this compound with other natural compounds or conventional therapeutic agents could lead to more effective applications.

Studies on other flavonoids have demonstrated the power of this approach. For example, a combination of quercetin and sulforaphane was found to inhibit the proliferation and migration of melanoma cells more effectively than either compound alone. spandidos-publications.com Similarly, certain flavonols have shown synergistic antibacterial effects when combined. ebi.ac.uk Research has also shown that flavonoids like luteolin (B72000) can increase the susceptibility of bacteria to conventional antibiotics. Future studies should investigate whether this compound can enhance the efficacy or reduce the required dosage of existing drugs, potentially mitigating side effects and overcoming drug resistance.

Integration of Omics Technologies for Comprehensive Biological Understanding

Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of the biological changes induced by a compound. Integrating these technologies is a powerful strategy for understanding the complex mechanisms of action of this compound.

A 2022 study on the plant Lysionotus pauciflorus successfully integrated transcriptomics and metabolomics to elucidate the biosynthetic pathway of the flavone nevadensin. nih.gov This approach identified key enzymes, such as cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs), involved in modifying the flavone structure. nih.gov Applying a similar multi-omics approach to Scutellaria baicalensis could reveal the complete biosynthetic pathway of this compound, identify its downstream metabolites, and map its global impact on cellular pathways and protein expression networks. Widely targeted metabolome analysis can identify hundreds of different flavonoids within a plant, providing a comprehensive profile of the chemical environment in which this compound exists. nih.govmetabolomics.se

Computational Chemistry and Artificial Intelligence in Flavone Research

Computational chemistry and artificial intelligence (AI) are rapidly transforming drug discovery and phytochemical research. researchgate.net These tools offer powerful methods for predicting the activity of compounds, identifying targets, and understanding molecular interactions, thereby accelerating the research process.

Molecular Docking: This technique predicts how a small molecule like this compound binds to a target protein. A molecular docking study predicted that this flavone binds to the dopaminergic D4 receptor, with a binding energy of -7.1 kcal/mol, interacting with amino acid residues Ser191 and Ace182. biointerfaceresearch.com Such studies help to prioritize compounds and targets for experimental validation. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of molecules. researchgate.netscribd.com This information is valuable for explaining the antioxidant capabilities and other chemical properties of flavonoids.

Quantitative Structure-Activity Relationship (QSAR) and AI: Machine learning algorithms can build QSAR models that predict the biological activity of a compound based on its chemical structure. A 2023 study used a QSAR model combined with machine learning to screen a library of flavonoids for anti-diabetic properties, identifying the closely related isomer 5,7,2',5'-tetrahydroxyflavone as a potential inhibitor of the DPP-IV enzyme. nih.gov This highlights the potential of AI-driven approaches to efficiently screen for and identify novel applications for this compound.

Table 2: Application of Computational and AI Methods in Flavone Research

| Method | Application | Example Finding |

|---|---|---|

| Molecular Docking | Predicts binding affinity and mode of interaction with protein targets. | This compound shows a binding energy of -7.1 kcal/mol with the dopaminergic D4 receptor. biointerfaceresearch.com |

| QSAR Modeling | Predicts biological activity based on chemical structure. | A QSAR model identified 5,7,2',5'-tetrahydroxyflavone as a potential DPP-IV inhibitor. nih.gov |

| Density Functional Theory (DFT) | Calculates molecular geometry, electronic properties, and reactivity. | Used to study the structural and spectroscopic properties of various tetrahydroxyflavones. researchgate.netscribd.com |

| Network Pharmacology | Identifies potential targets and pathways by analyzing compound-gene-disease networks. | Implicated SNCA, NTRK2, APP, and PPARG as potential targets for this compound in Parkinson's disease. biointerfaceresearch.com |

Q & A

Q. How should researchers validate the binding affinity data of this compound?

- Orthogonal Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics with immobilized targets (e.g., PTGS1) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to confirm docking predictions .

- Positive Controls : Compare with known inhibitors (e.g., allopurinol for XOD) to calibrate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.